N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide
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Overview
Description
N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thia-tetrazatricyclo ring system, and a piperidinyl moiety
Preparation Methods
The synthesis of N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide involves multiple steps, including the formation of the thia-tetrazatricyclo ring system and the subsequent attachment of the chlorophenyl and piperidinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide stands out due to its unique structural features and the presence of the thia-tetrazatricyclo ring system. Similar compounds include:
1-(4-Fluorophenyl)piperazine: A compound with a piperazine ring and a fluorophenyl group.
Sulfur compounds: Compounds containing sulfur atoms, which can exhibit similar reactivity patterns.
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C42H50ClN7O4S |
---|---|
Molecular Weight |
784.4 g/mol |
IUPAC Name |
N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide |
InChI |
InChI=1S/C42H50ClN7O4S/c1-5-38(53)49-21-17-30(18-22-49)24-31-10-8-11-34(25-31)54-23-9-12-36(51)44-19-6-7-20-45-37(52)26-35-41-48-47-29(4)50(41)42-39(27(2)28(3)55-42)40(46-35)32-13-15-33(43)16-14-32/h5,8,10-11,13-16,25,30,35H,1,6-7,9,12,17-24,26H2,2-4H3,(H,44,51)(H,45,52)/t35-/m0/s1 |
InChI Key |
GSIGCUGGYWRYBX-DHUJRADRSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)CCCOC4=CC=CC(=C4)CC5CCN(CC5)C(=O)C=C)C6=CC=C(C=C6)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)CCCOC4=CC=CC(=C4)CC5CCN(CC5)C(=O)C=C)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
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